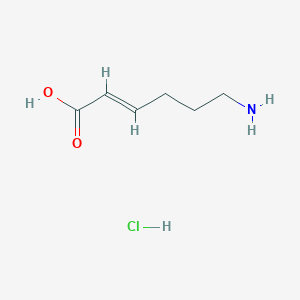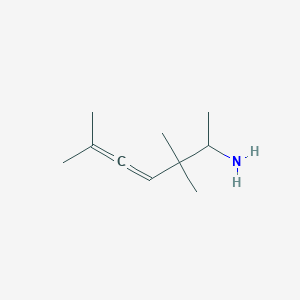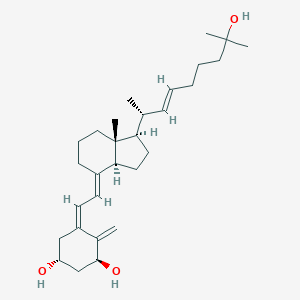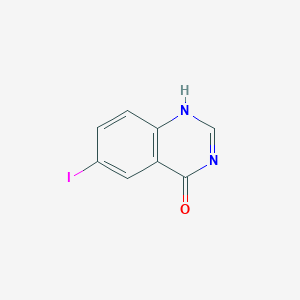
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-633 is a small molecule drug with the molecular formula C20H28N4O7. It is known for its role as a glycoprotein IIb/IIIa antagonist, which makes it significant in the field of cardiovascular diseases. Initially developed by Astellas Pharma, Inc., FK-633 has been studied for its potential in preventing thrombosis and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct formation of the molecular structure .
Industrial Production Methods
Industrial production of FK-633 would likely involve large-scale synthesis using automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC). The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
FK-633 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can reduce specific groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of FK-633 .
Scientific Research Applications
FK-633 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: It is used to investigate platelet aggregation and its inhibition.
Medicine: FK-633 has been explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.
Industry: The compound’s properties make it valuable in the development of new therapeutic agents
Mechanism of Action
FK-633 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial in preventing the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .
Comparison with Similar Compounds
Similar Compounds
Tirofiban: Another glycoprotein IIb/IIIa antagonist with a longer half-life compared to FK-633.
Eptifibatide: Similar in function but differs in its molecular structure and pharmacokinetics.
Aspirin: While not a glycoprotein IIb/IIIa antagonist, it is commonly used for its antiplatelet effects.
Uniqueness of FK-633
FK-633 is unique due to its ultra-short half-life, which allows for better control during therapeutic use. This property makes it particularly suitable for situations where rapid onset and offset of action are required, such as during surgical procedures involving extracorporeal circulation .
Properties
CAS No. |
147865-49-4 |
|---|---|
Molecular Formula |
C20H28N4O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |
InChI Key |
JFCXCBBSUORTNS-YOEHRIQHSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
| 147865-49-4 | |
Synonyms |
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)






![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid](/img/structure/B131388.png)



